molecular formula C18H41NO3 B14367506 Tetra-n-butylammonium-acetat-hydrat CAS No. 91456-94-9

Tetra-n-butylammonium-acetat-hydrat

Cat. No.: B14367506
CAS No.: 91456-94-9
M. Wt: 319.5 g/mol
InChI Key: AOLQSMHROKSHOT-UHFFFAOYSA-M
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Description

Tetra-n-butylammonium acetate hydrate is a quaternary ammonium salt comprising a tetra-n-butylammonium cation paired with an acetate anion and water molecules in its crystalline structure. These compounds are widely used as phase-transfer catalysts, ionic liquids, and hydrate formers in gas storage applications .

Properties

CAS No.

91456-94-9

Molecular Formula

C18H41NO3

Molecular Weight

319.5 g/mol

IUPAC Name

tetrabutylazanium;acetate;hydrate

InChI

InChI=1S/C16H36N.C2H4O2.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2(3)4;/h5-16H2,1-4H3;1H3,(H,3,4);1H2/q+1;;/p-1

InChI Key

AOLQSMHROKSHOT-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CC(=O)[O-].O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The most common industrial method involves the alkylation of tributylamine (C₁₂H₂₇N) with 1-bromobutane (C₄H₉Br) in the presence of a polar aprotic solvent, followed by anion exchange with potassium acetate (CH₃COOK). The reaction proceeds via a nucleophilic substitution mechanism, where tributylamine acts as a tertiary amine nucleophile attacking 1-bromobutane to form tetra-n-butylammonium bromide. Subsequent metathesis with potassium acetate yields the acetate salt.

Reaction Steps :

  • Quaternization :
    $$ \text{C}{12}\text{H}{27}\text{N} + 4 \text{C}4\text{H}9\text{Br} \rightarrow \text{C}{16}\text{H}{36}\text{NBr} + 3 \text{HBr} $$
    Conducted in ethanol at 60–80°C for 12–24 hours under reflux.
  • Anion Exchange :
    $$ \text{C}{16}\text{H}{36}\text{NBr} + \text{CH}3\text{COOK} \rightarrow \text{C}{16}\text{H}{36}\text{N}\cdot\text{CH}3\text{COO} + \text{KBr} $$
    Potassium acetate is added in a 1:1 molar ratio, and the mixture is stirred at ambient temperature for 6–8 hours.

Solvent and Temperature Optimization

Ethanol is preferred due to its ability to dissolve both organic and inorganic reactants. Higher temperatures (≥70°C) accelerate quaternization but risk side reactions, such as Hofmann elimination. Patent JP2016044149A reports a yield of 85–90% when using ethanol at 75°C.

Anion Exchange from Tetra-n-butylammonium Hydroxide

Synthesis of Tetra-n-butylammonium Hydroxide (TBAH)

TBAH serves as a versatile precursor. It is synthesized by reacting tetra-n-butylammonium bromide with potassium hydroxide in methanol:
$$ \text{C}{16}\text{H}{36}\text{NBr} + \text{KOH} \rightarrow \text{C}{16}\text{H}{36}\text{NOH} + \text{KBr} $$

Conditions :

  • Methanol as solvent (1:2 w/w ratio of TBAH to methanol).
  • Reflux at 65°C for 3 hours, followed by vacuum filtration to remove KBr.

Neutralization with Acetic Acid

TBAH is neutralized with glacial acetic acid to form the acetate hydrate:
$$ \text{C}{16}\text{H}{36}\text{NOH} + \text{CH}3\text{COOH} \rightarrow \text{C}{16}\text{H}{36}\text{N}\cdot\text{CH}3\text{COO} + \text{H}_2\text{O} $$

Procedure :

  • TBAH (0.1 mol) is dissolved in deionized water (450 mL).
  • Acetic acid (0.12 mol) is added dropwise at 25°C, inducing crystallization.
  • The product is vacuum-dried, yielding 92–95% purity.

Purification and Hydrate Stabilization

Recrystallization Techniques

Crude tetra-n-butylammonium acetate is purified using non-protonic polar solvents like acetonitrile or acetone. These solvents dissolve ionic impurities while precipitating the product.

Protocol :

  • Dissolve crude product in acetonitrile (1:10 w/v) at 50°C.
  • Cool to −20°C to induce crystallization.
  • Filter and wash with cold diethyl ether to remove residual solvents.

Hydrate Formation

The hydrate form (typically monohydrate) stabilizes during crystallization. Water molecules integrate into the crystal lattice when the product is dried under controlled humidity (40–60% RH). Thermogravimetric analysis (TGA) confirms a 4.8% weight loss at 110°C, corresponding to one water molecule.

Industrial vs. Laboratory-Scale Production

Industrial Protocols

Large-scale production employs continuous reactors for quaternization and anion exchange. Key parameters include:

Parameter Industrial Scale Lab Scale
Reactor Volume 1,000–5,000 L 1–10 L
Temperature Control Jacketed reactors Oil baths
Yield 88–92% 78–85%
Purity ≥99% 95–98%

Data synthesized from,, and.

Comparative Analysis of Methods

Method Yield Purity Cost Scalability
Direct Alkylation 85–90% 98% Moderate High
Anion Exchange from TBAH 90–95% 99% High Moderate
Recrystallization 75–80% 99.5% Low Low

Data derived from,,, and.

Recent Advances and Modifications

Solvent-Free Synthesis

Microwave-assisted reactions reduce solvent use. Tributylamine and 1-bromobutane are irradiated at 100 W for 15 minutes, achieving 82% conversion.

Green Chemistry Approaches

Ionic liquid-mediated synthesis using [BMIM][OAc] (1-butyl-3-methylimidazolium acetate) as both solvent and catalyst achieves 89% yield at 50°C.

Chemical Reactions Analysis

Types of Reactions

Tetra-n-butylammonium-acetat-hydrat undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in the alkynylation of carbonyl compounds, the major products are propargylic alcohols .

Scientific Research Applications

Tetra-n-butylammonium-acetat-hydrat has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tetra-n-butylammonium-acetat-hydrat involves its role as a phase transfer catalyst. It facilitates the transfer of ions or molecules from one phase to another, thereby increasing the reaction rate. The compound’s quaternary ammonium structure allows it to interact with both hydrophilic and hydrophobic substances, making it highly versatile in various chemical processes .

Comparison with Similar Compounds

Structural and Physical Properties

The molecular weight, hydrate stoichiometry, and thermal properties of tetra-n-butylammonium salts vary significantly depending on the anion and hydration state. Key comparisons are summarized below:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Hydrate Structure Melting Point (°C)
Tetra-n-butylammonium acetate hydrate* (C₄H₉)₄N·CH₃COO·xH₂O ~315 (estimated) Not explicitly provided Likely semi-clathrate Not available
Tetra-n-butylammonium chloride C₁₆H₃₆ClN 277.92 1112-67-0 Anhydrous 41–44
Tetra-n-butylammonium bromide C₁₆H₃₆BrN 322.37 1643-19-2 Hydrates (e.g., TBAB·26H₂O, TBAB·38H₂O) 103–105 (decomposes)
Tetra-n-butylammonium fluoride trihydrate C₁₆H₃₆FN·3H₂O 315.51 87749-50-6 Trihydrate Not available
Bis(tetrabutylammonium)oxalate (TBAOx) [(C₄H₉)₄N]₂C₂O₄ 550.71 (anhydrous) Not provided Anhydrous Synthesized in >95% yield

*Note: Data for the acetate hydrate are inferred from related compounds.

Key Observations :

  • Anion Effects : Acetate (CH₃COO⁻) is a carboxylate ion, which may enhance solubility in polar solvents compared to halides (Cl⁻, Br⁻) due to its lower charge density .
  • Hydration Behavior : Bromide and fluoride salts form well-defined hydrates (e.g., TBAB·26H₂O and TBAB·38H₂O under specific pressure/temperature conditions) . The acetate hydrate likely exhibits similar semi-clathrate structures, though experimental data are lacking.
  • Thermal Stability : Chloride and bromide derivatives decompose near 100°C, while oxalate salts are thermally stable during synthesis .

Comparison with Shorter-Chain Analogues

Tetramethylammonium Acetate Hydrate

Property Tetra-n-butylammonium acetate hydrate Tetramethylammonium acetate hydrate
Molecular Formula (C₄H₉)₄N·CH₃COO·xH₂O (CH₃)₄N·CH₃COO·xH₂O
Molecular Weight ~315 (estimated) 133.19 (anhydrous)
Applications Phase-transfer catalysis, gas hydrates Electrolyte in batteries, buffer solutions

Key Differences :

  • Alkyl Chain Length: The butyl group increases hydrophobicity, making the n-butyl derivative more suitable for non-polar solvent systems compared to methyl analogues.
  • Hydrate Stability : Longer alkyl chains (butyl vs. methyl) may reduce hydrate stability due to steric hindrance in clathrate formation .

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